

Application Note: Quantification of α -Hydroxy Alprazolam in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *-hydroxy Alprazolam*

Cat. No.: *B13835300*

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of α -hydroxy alprazolam, the primary active metabolite of alprazolam, in human plasma. The described method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity, specificity, and a wide dynamic range, making it suitable for pharmacokinetic and toxicokinetic studies. The method has been validated according to established bioanalytical method validation guidelines.

Introduction

Alprazolam is a widely prescribed benzodiazepine for the management of anxiety and panic disorders. Its major active metabolite, α -hydroxy alprazolam, contributes to the overall pharmacological effect. Accurate and reliable quantification of α -hydroxy alprazolam in plasma is crucial for understanding the pharmacokinetics of alprazolam and for clinical and forensic toxicology. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of α -hydroxy alprazolam in human plasma.

Experimental

Materials and Reagents

- **α -Hydroxy alprazolam** certified reference standard
- **α -Hydroxy alprazolam-d5** internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)
- Toluene (HPLC grade)
- Methylene chloride (HPLC grade)
- Sodium borate buffer (pH 9)

Instrumentation

- Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of **α -hydroxy alprazolam** and **α -hydroxy alprazolam-d5** in methanol at a concentration of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the **α -hydroxy alprazolam** stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.

Internal Standard Working Solution: Dilute the **α -hydroxy alprazolam-d5** stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 ng/mL.

Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.05 to 50 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.15, 2.5, and 40 ng/mL).

Sample Preparation Protocol

- To 100 μ L of plasma sample, calibrator, or QC, add 25 μ L of the internal standard working solution (α -hydroxy alprazolam-d5, 10 ng/mL).
- Add 1 mL of saturated sodium borate buffer (pH ~9).
- Add 5 mL of extraction solvent (toluene:methylene chloride, 7:3 v/v).
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase (60:40 methanol:water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient	Isocratic at 60% B
Flow Rate	0.25 mL/min ^{[1][2][3][4]}
Injection Volume	10 μ L
Column Temperature	40°C
Autosampler Temperature	10°C

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
α -Hydroxy Alprazolam	325.1 > 297.1
α -Hydroxy Alprazolam-d5	330.1 > 302.1
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

Results and Discussion

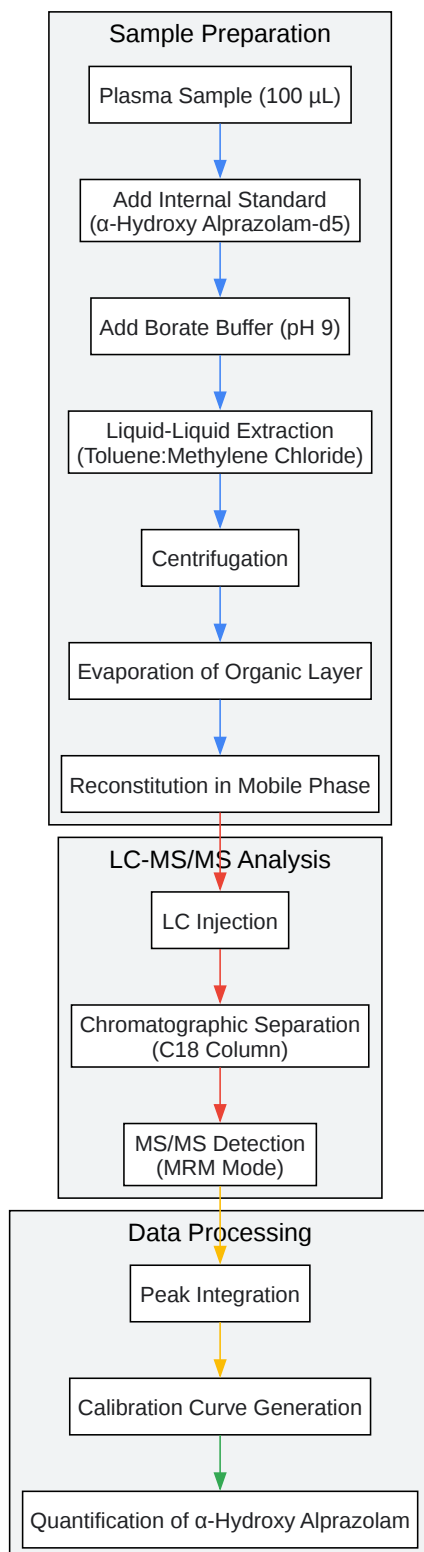
The LC-MS/MS method demonstrated excellent performance for the quantification of α -**hydroxy alprazolam** in human plasma. The chromatographic separation provided a sharp and symmetrical peak for α -**hydroxy alprazolam**, free from interference from endogenous plasma components.

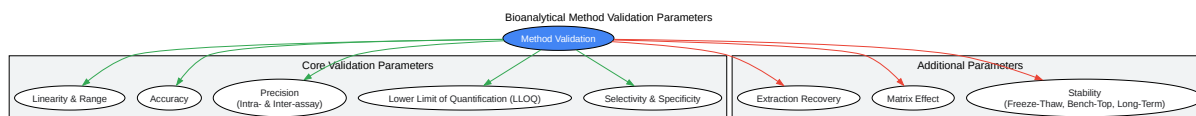
Method Validation Summary

The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the validation parameters is presented in the table below.

Validation Parameter	Result
Linearity Range	0.05 - 50 ng/mL[1][2][3][4]
Correlation Coefficient (r ²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.05 ng/mL[1][2][3][4][5]
Intra-assay Precision (%CV)	≤ 8.4%[1][2][3][4]
Inter-assay Precision (%CV)	≤ 9.6%[1][2][3]
Accuracy (% Bias)	Within ± 6.6%[1][2][3][4]
Extraction Recovery	> 82%[5]

Experimental Workflow

Experimental Workflow for α -Hydroxy Alprazolam Quantification



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